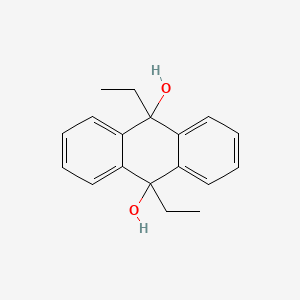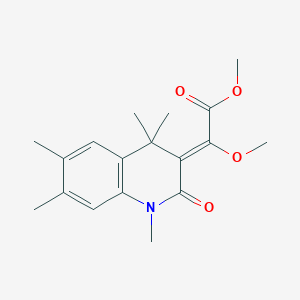![molecular formula C15H12N2O B14723067 (NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 5460-84-4](/img/structure/B14723067.png)
(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine typically involves the condensation of 2-phenyl-1H-indole-3-carbaldehyde with hydroxylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
Chemistry
In chemistry, (NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities .
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its indole core is known to interact with various biological targets, making it a candidate for drug discovery .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anticancer agent, although further research is needed to fully understand its efficacy and safety .
Industry
The compound’s unique properties make it useful in the development of new materials and industrial processes. Its ability to undergo various chemical reactions allows for the creation of specialized compounds with specific functions .
作用機序
The mechanism of action of (NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The indole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
類似化合物との比較
Similar Compounds
- (2-methyl-1H-indol-3-yl)(phenyl)methanone
- 3-(1H-indol-5-yl)-1,2,4-oxadiazole
- 1-benzyl-2-phenyl-1H-indol-5-yl methyl ether
Uniqueness
(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine stands out due to its specific structural features, such as the presence of the hydroxylamine group. This group imparts unique reactivity and biological activity, distinguishing it from other indole derivatives.
特性
CAS番号 |
5460-84-4 |
|---|---|
分子式 |
C15H12N2O |
分子量 |
236.27 g/mol |
IUPAC名 |
(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C15H12N2O/c18-16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-10,17-18H/b16-10- |
InChIキー |
SWWUGSPSMVQMPO-YBEGLDIGSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)/C=N\O |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B14722985.png)
![1-Methyl-6-(methylsulfanyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14722987.png)

![4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723004.png)
![2-Bromo-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B14723009.png)
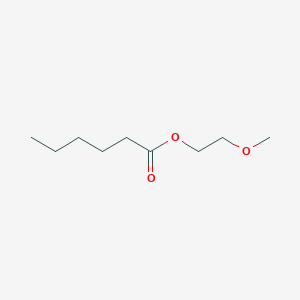
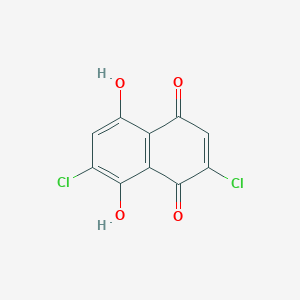
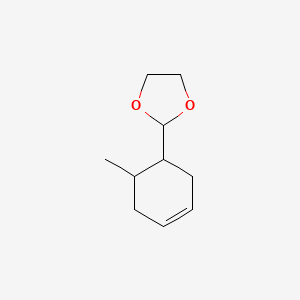
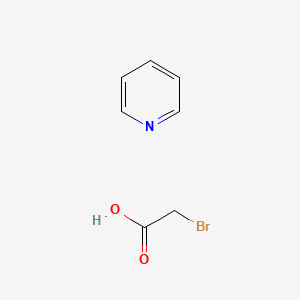
![3-Amino-4-methyl-5-[(3-nitrobenzoyl)amino]benzenesulfonic acid](/img/structure/B14723050.png)

